4,4,4-Trifluoro-1-morpholino-1,3-butanedione
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Overview
Description
4,4,4-Trifluoro-1-morpholino-1,3-butanedione is an organic compound with the molecular formula C8H10F3NO3 It is characterized by the presence of trifluoromethyl and morpholino groups attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione typically involves the reaction of trifluoroacetylacetone with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-morpholino-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4,4,4-Trifluoro-1-morpholino-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-1-morpholino-1,3-butanedione is unique due to the presence of both trifluoromethyl and morpholino groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form stable complexes with metals. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4,4,4-trifluoro-1-morpholin-4-ylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)5-7(14)12-1-3-15-4-2-12/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVPEHBWJHFRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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